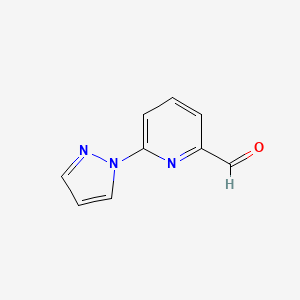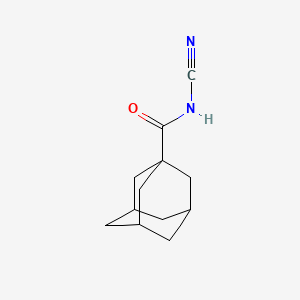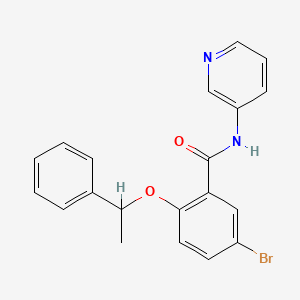
2-(4-Methoxypyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxypyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxy group at the 4-position of the pyrazole ring and an acetonitrile group attached to the nitrogen atom at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrazol-1-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxypyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(4-hydroxy-1H-pyrazol-1-yl)acetonitrile or 2-(4-formyl-1H-pyrazol-1-yl)acetonitrile.
Reduction: 2-(4-methoxy-1H-pyrazol-1-yl)ethylamine.
Substitution: 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile or 2-(4-alkyl-1H-pyrazol-1-yl)acetonitrile.
Applications De Recherche Scientifique
2-(4-Methoxypyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxypyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and nitrile groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-hydroxy-1H-pyrazol-1-yl)acetonitrile
- 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile
- 2-(4-alkyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-Methoxypyrazol-1-yl)acetonitrile is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-(4-methoxypyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H7N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3 |
Clé InChI |
MVDQRTMGKBRVGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN(N=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)


![2-[2-(4-Chlorophenoxy)propan-2-yl]-2-(4-chlorophenyl)oxirane](/img/structure/B8618588.png)


![rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8618598.png)



![1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine](/img/structure/B8618631.png)

